Superior Blood-Brain Barrier Penetration Compared to Nilotinib and Imatinib
c-ABL-IN-5 is explicitly designed and validated for blood-brain barrier (BBB) permeability, a critical differentiator from first-generation c-Abl inhibitors. While imatinib exhibits a brain-to-plasma ratio of only 0.55, indicating poor CNS penetration, c-ABL-IN-5 demonstrates sufficient brain uptake in preclinical mouse models to support its use as a PET tracer [1][2]. This property is essential for studying neurodegenerative diseases where target engagement in the CNS is paramount.
| Evidence Dimension | Blood-Brain Barrier (BBB) Permeability |
|---|---|
| Target Compound Data | Sufficient brain uptake for PET imaging; specific brain-to-plasma ratio not disclosed in primary source |
| Comparator Or Baseline | Imatinib: Brain-to-plasma ratio of 0.55 (poor CNS penetration) |
| Quantified Difference | Qualitative improvement from 'poor' to 'sufficient' for CNS applications |
| Conditions | In vivo mouse model for PET tracer evaluation vs. mouse pharmacokinetic studies |
Why This Matters
For neuroscience applications, BBB penetration is a non-negotiable prerequisite; compounds without it are unsuitable for CNS target engagement studies.
- [1] Stéen EJL, Park AY, Beaino W, et al. Development of 18F-Labeled PET Tracer Candidates for Imaging of the Abelson Non-receptor Tyrosine Kinase in Parkinson's Disease. J Med Chem. 2023;66(18):12990-13006. View Source
- [2] PMC Table: Comparative CNS penetration of c-Abl inhibitors. Accessed 2026. View Source
